molecular formula C22H26Br2S3 B12526154 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene CAS No. 777063-91-9

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene

Cat. No.: B12526154
CAS No.: 777063-91-9
M. Wt: 546.5 g/mol
InChI Key: MQNQNXMRNGWUSA-KBPBESRZSA-N
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Description

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene typically involves multiple steps, including bromination and coupling reactions. The process begins with the bromination of thiophene derivatives, followed by the introduction of the methylbutyl side chains through alkylation reactions. The final step involves coupling the brominated thiophene units to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce debrominated thiophenes.

Scientific Research Applications

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiophene rings enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with different functional groups.

    5-bromo-2,2’-bithiophene: A simpler brominated thiophene with two thiophene rings.

    5-bromo-2’-deoxycytidine: A brominated nucleoside with distinct biological activity.

Uniqueness

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene is unique due to its complex structure, which includes multiple bromine atoms and methylbutyl side chains

Properties

CAS No.

777063-91-9

Molecular Formula

C22H26Br2S3

Molecular Weight

546.5 g/mol

IUPAC Name

5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene

InChI

InChI=1S/C22H26Br2S3/c1-5-13(3)9-15-11-19(23)26-21(15)17-7-8-18(25-17)22-16(10-14(4)6-2)12-20(24)27-22/h7-8,11-14H,5-6,9-10H2,1-4H3/t13-,14-/m0/s1

InChI Key

MQNQNXMRNGWUSA-KBPBESRZSA-N

Isomeric SMILES

CC[C@H](C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)C[C@@H](C)CC

Canonical SMILES

CCC(C)CC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CC(C)CC

Origin of Product

United States

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